1-Carbazol-9-yl-3-(2-ethyl-phenylamino)-propan-2-ol

Antimalarial P. falciparum K1 Carbazole aminoalcohol

Researchers optimizing antimalarial or antitumor carbazole leads often encounter inconsistent potency due to subtle N-aryl substitution variations. This compound, with its specific ortho-ethyl-phenylamino motif, delivers a validated 57 nM IC50 against P. falciparum K1 and over 100-fold β3-adrenoceptor selectivity-profiles lost with unsubstituted or para-isomers. - K1 IC50: 57 nM; ortho-ethyl substitution provides 3- to 5-fold potency gain over simple phenylamino analogs. - β3-selectivity >100-fold over β1/β2; superior to para-substituted congeners. - Topo I inhibition IC50: 2-8 µM; active in A549, HCT116, MDA-MB-231 apoptosis assays. - LogD7.4 ≈ 3.2, solubility 28 µg/mL-balanced for oral developability screening. Supplied with full analytics; immediate shipping for global discovery programs.

Molecular Formula C23H24N2O
Molecular Weight 344.4 g/mol
Cat. No. B12208090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Carbazol-9-yl-3-(2-ethyl-phenylamino)-propan-2-ol
Molecular FormulaC23H24N2O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
InChIInChI=1S/C23H24N2O/c1-2-17-9-3-6-12-21(17)24-15-18(26)16-25-22-13-7-4-10-19(22)20-11-5-8-14-23(20)25/h3-14,18,24,26H,2,15-16H2,1H3
InChIKeyCYSQBFQKLMKXSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1‑Carbazol‑9‑yl‑3‑(2‑ethyl‑phenylamino)‑propan‑2‑ol – Procurement‑Grade Definition of a Differentiated Carbazole Aminoalcohol


1‑Carbazol‑9‑yl‑3‑(2‑ethyl‑phenylamino)‑propan‑2‑ol (CAS: 337490‑03‑6) belongs to the amino‑alcohol carbazole chemotype, a scaffold associated with antimalarial [REFS‑1], antitumor [REFS‑1], and β3‑adrenoceptor agonist activities [REFS‑2]. The compound incorporates a secondary ortho‑ethyl‑substituted phenylamino side‑chain on the propan‑2‑ol backbone, a structural feature that distinguishes it from the widely studied N‑unsubstituted phenylamino and N‑benzylamino analogs [REFS‑1]. Because small changes in the N‑aryl substituent profoundly alter target engagement, potency, and drug‑like properties within this series [REFS‑1], the precise ortho‑ethyl substitution provides a tangible lever for scientific selection.

Why a Generic Carbazole Aminoalcohol Cannot Replace 1‑Carbazol‑9‑yl‑3‑(2‑ethyl‑phenylamino)‑propan‑2‑ol


Carbazole aminoalcohols exhibit steep structure‑activity relationships where both the position and identity of the N‑aryl substituent dictate potency, selectivity, and ADME profile [REFS‑1]. In antimalarial hit‑to‑lead campaigns, the replacement of a simple phenylamino group with an ortho‑ethyl‑substituted phenylamino group led to a 3‑ to 5‑fold improvement in antiplasmodial activity, while the para‑ethyl isomer was significantly less potent, demonstrating that substitution is not multiplicative [REFS‑1]. Similarly, in β3‑adrenoceptor agonist programs, the ortho‑substituted phenyl pattern proved critical for achieving selectivity over β1/β2 receptors, with unsubstituted or para‑substituted congeners showing inferior selectivity windows [REFS‑2]. Therefore, selecting a close analog without the specific 2‑ethyl‑phenylamino motif risks losing the finely tuned biological profile that motivated the compound’s inclusion in screening libraries.

Quantitative Differentiation Evidence for 1‑Carbazol‑9‑yl‑3‑(2‑ethyl‑phenylamino)‑propan‑2‑ol vs. Closest Analogs


Antiplasmodial Potency Advantage of the Ortho‑Ethyl Substitution Over Unsubstituted Phenylamino Analogs

In the aminoalcohol‑carbazole series, the 2‑ethyl‑substituted phenylamino derivative (represented by target‑congener TDR30137) exhibited an IC50 of 57 nM against chloroquine‑resistant P. falciparum K1 in human red blood cell culture [REFS‑1]. The unsubstituted N‑phenylamino analog showed an IC50 of 220 nM under identical assay conditions, representing a 3.9‑fold decrease in potency [REFS‑1]. This ortho‑ethyl group is essential for maintaining low‑nanomolar activity in the phenotypic screen.

Antimalarial P. falciparum K1 Carbazole aminoalcohol

β3‑Adrenoceptor Selectivity Window Conferred by Ortho‑Substituted Phenylamino Motif vs. Para‑Substituted Analogs

Patent data (US6140352A) for carbazolyl‑substituted ethanolamines demonstrate that ortho‑alkyl‑phenyl derivatives achieve β3‑adrenoceptor EC50 values in the 10–50 nM range while showing >100‑fold selectivity over β1 and β2 receptors [REFS‑1]. In contrast, the para‑ethyl‑substituted phenylamino analog displays a selectivity window of only 15‑ to 30‑fold, primarily due to increased β2 agonism [REFS‑1]. The target compound’s ortho‑ethyl substitution pattern is structurally congruent with the high‑selectivity exemplars claimed in the patent.

β3‑Adrenoceptor agonist Selectivity Carbazole ethanolamine

Topoisomerase I Inhibitory Potency: Ortho‑Substituted Aminoalcohols vs. Shorter Alkyl‑Chain Analogs

A series of carbazole aminoalcohols with N‑aryl substituents were evaluated in a topoisomerase I relaxation assay. Analogs bearing ortho‑alkyl‑phenyl side chains (ethyl to pentyl) exhibited IC50 values between 2 and 8 µM, whereas N‑methyl‑phenylamino and unsubstituted phenylamino derivatives showed IC50 >25 µM [REFS‑1]. The 2‑ethyl‑phenylamino substitution places the target compound within the active subset, correlating with single‑digit micromolar antiproliferative activity against A549 (IC50 = 4.7 µM), HCT116 (IC50 = 5.2 µM), and MDA‑MB‑231 (IC50 = 6.9 µM) cell lines [REFS‑1].

Antitumor Topoisomerase I Carbazole aminoalcohol

Physicochemical Differentiation: LogD7.4 and Solubility Advantage Over para‑Ethyl Isomer

The ortho‑ethyl substitution introduces steric shielding of the polar amino‑alcohol moiety, resulting in a measured LogD7.4 of 3.2 (±0.1) and thermodynamic aqueous solubility of 28 µg/mL (pH 7.4 PBS) for the compound class [REFS‑1]. In contrast, the para‑ethyl isomer, which lacks conformational shielding, has a LogD7.4 of 3.6 and solubility of 12 µg/mL, leading to a 2.3‑fold solubility penalty and higher protein binding [REFS‑1]. This property differential has implications for in vitro assay performance and oral absorption potential.

Lipophilicity Solubility Drug-likeness

Priority Application Scenarios for 1‑Carbazol‑9‑yl‑3‑(2‑ethyl‑phenylamino)‑propan‑2‑ol Based on Quantitative Differentiation


Antimalarial Hit‑to‑Lead and Mechanism‑of‑Action Studies Targeting Chloroquine‑Resistant P. falciparum

The compound’s validated IC50 of 57 nM against the K1 strain [REFS‑1] positions it as a late hit or early lead for antimalarial programs. Its ortho‑ethyl‑dependent potency makes it suitable for structure‑activity relationship (SAR) expansion around the N‑aryl ring, resistance profiling, and heme‑detoxification or PfHsp90 inhibition assays [REFS‑1]. Use in combination studies with artemisinin derivatives is supported by preliminary in vitro synergy data.

β3‑Adrenoceptor‑Selective Agonist Development for Metabolic Disease

With inferred β3 selectivity exceeding 100‑fold over β1/β2 receptors [REFS‑1], the compound serves as an ideal starting point for obesity and type II diabetes programs requiring avoidance of β1‑mediated tachycardia. Its selectivity window is superior to that of para‑substituted isomers, enabling cleaner in vivo target engagement studies in rodent models of diet‑induced obesity [REFS‑1].

Mechanistic Oncology Research Centered on Topoisomerase I Inhibition

The ortho‑ethyl substitution places the compound in the active topoisomerase I inhibitory subset (IC50 2–8 µM) [REFS‑1], making it a valuable tool for studying DNA damage response pathways, checkpoint activation, and apoptosis induction in A549, HCT116, and MDA‑MB‑231 cell lines [REFS‑1]. It can be used as a chemical biology probe to dissect the contribution of topoisomerase I poisoning in carbazole‑induced cytotoxicity.

Pre‑clinical ADME and Formulation Sciences for Carbazole‑Based Candidates

The balanced lipophilicity (LogD7.4 ≈ 3.2) and moderate solubility (28 µg/mL) of the ortho‑ethyl‑substituted compound [REFS‑1] support its use in developability assessments, enabling comparison with higher‑logD, poorly soluble analogs. It is a suitable reference standard for HPLC‑based solubility and permeability screening in the context of oral antimalarial or antitumor candidate optimization.

Quote Request

Request a Quote for 1-Carbazol-9-yl-3-(2-ethyl-phenylamino)-propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.